

# IUPAC name for 2-Amino-4-(trifluoromethyl)phenol

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## Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)phenol

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## An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-(trifluoromethyl)phenol**, a key intermediate in the chemical and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significance in synthetic chemistry.

## Chemical Identity and Nomenclature

The compound with the common name **2-Amino-4-(trifluoromethyl)phenol** is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.<sup>[1]</sup> It is also known by several synonyms, including 3-amino-4-hydroxybenzotrifluoride and 2-HYDROXY-5-(TRIFLUOROMETHYL)ANILINE.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-amino-4-(trifluoromethyl)phenol[1]
CAS Number	454-81-9[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO[1]
InChI	InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2[1]
InChIKey	BHTKIYIEMXRHGL-UHFFFAOYSA-N[1]
SMILES	C1=CC(=C(C=C1C(F)(F)F)N)O[1]

## Physicochemical Properties

The physicochemical properties of **2-Amino-4-(trifluoromethyl)phenol** are crucial for its application in chemical synthesis and drug design. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability.[2][3]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	177.12 g/mol [1]
XLogP3	1.7[1]
Monoisotopic Mass	177.04014830 Da[1]

## Synthesis Protocol

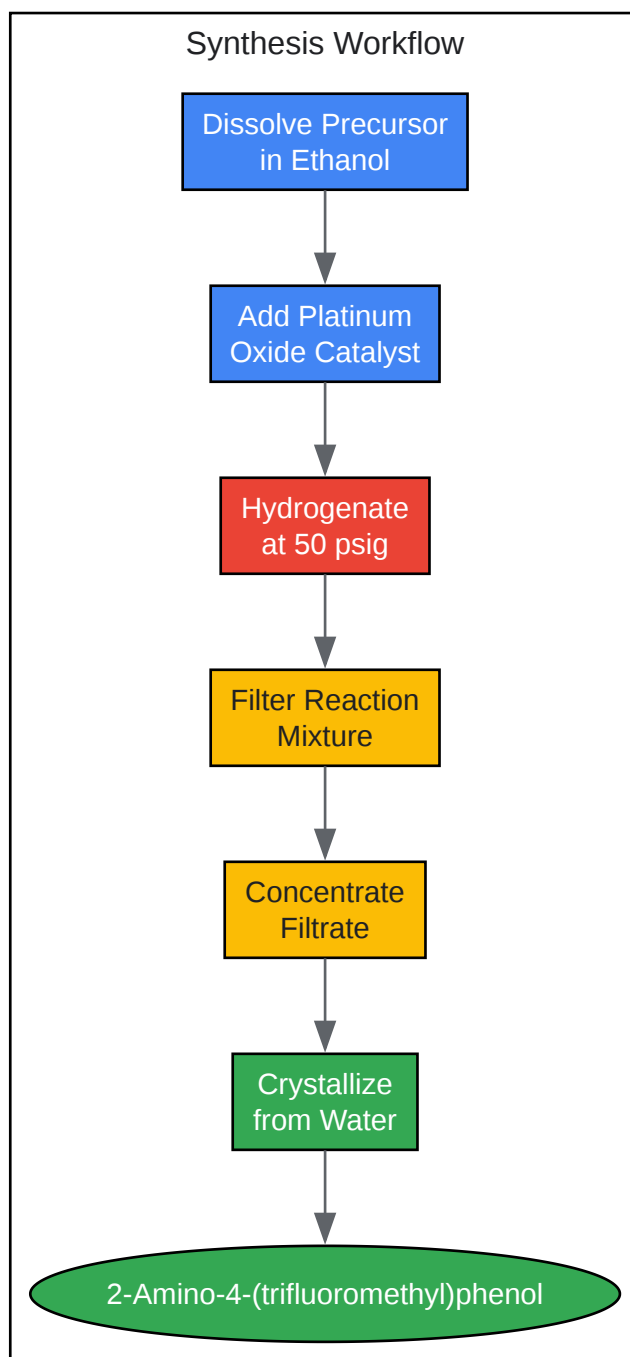
A common method for the synthesis of **2-Amino-4-(trifluoromethyl)phenol** involves the hydrogenation of a precursor molecule. The following protocol is a representative example of its preparation.[4]

Experimental Protocol: Synthesis of **2-Amino-4-(trifluoromethyl)phenol**[4]

- Materials:

- Precursor compound (e.g., 2-Nitro-4-(trifluoromethyl)phenol)
- Ethanol
- Platinum oxide catalyst
- Procedure:
  - Dissolve 82.2 g of the starting material in 300 ml of ethanol.
  - Add 0.5 g of platinum oxide catalyst to the solution.
  - Hydrogenate the mixture at 50 psig. Periodically add fresh portions of the catalyst.
  - Upon reaction completion, filter the reaction mixture.
  - Concentrate the filtrate.
  - Crystallize the resulting residue from water to obtain **2-Amino-4-(trifluoromethyl)phenol**.

Below is a workflow diagram illustrating the synthesis process.



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Synthesis workflow for **2-Amino-4-(trifluoromethyl)phenol**.

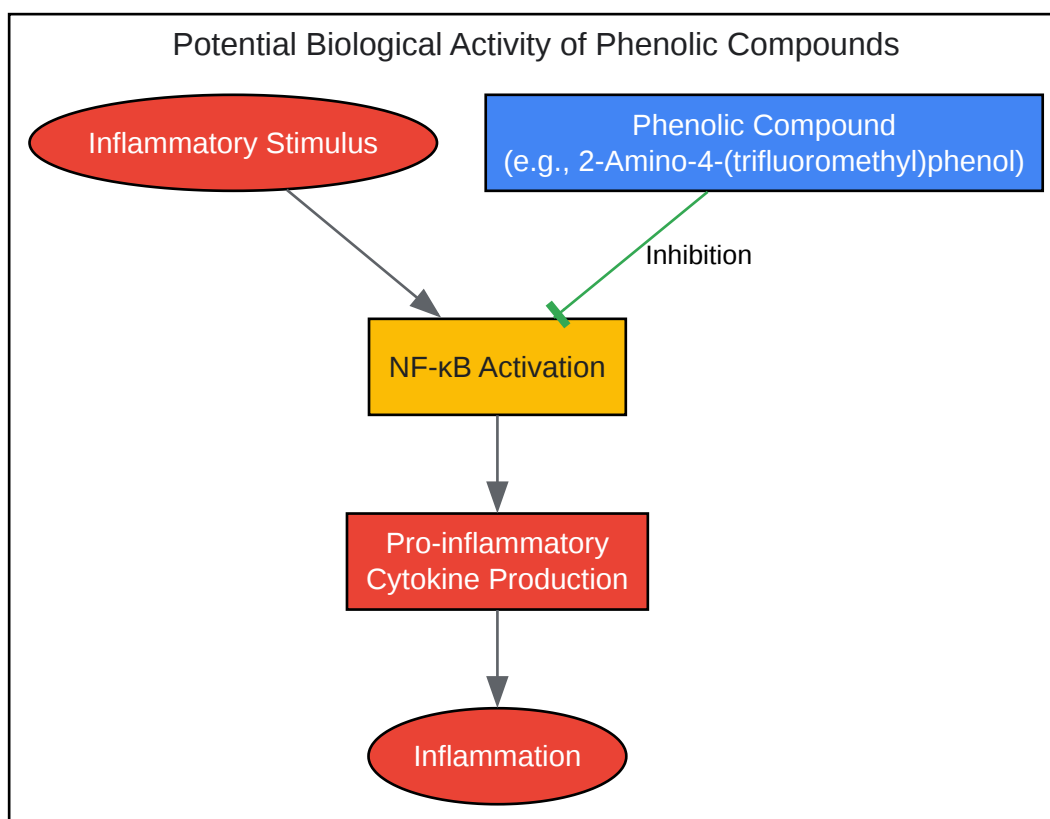
## Biological Significance and Applications

**2-Amino-4-(trifluoromethyl)phenol** serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The

incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

While specific signaling pathways directly modulated by **2-Amino-4-(trifluoromethyl)phenol** are not extensively documented in publicly available literature, its structural motifs—a phenol and an aniline derivative—are present in many biologically active compounds. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[6] The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to their efficacy.[2]

The diagram below illustrates a generalized signaling pathway that phenolic compounds are often involved in, such as the modulation of inflammatory responses through the NF- $\kappa$ B pathway.



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Generalized anti-inflammatory signaling pathway for phenolic compounds.

## Safety and Handling

According to aggregated GHS information, **2-Amino-4-(trifluoromethyl)phenol** is considered harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Description
H302, H312, H332	Harmful if swallowed, in contact with skin or if inhaled <sup>[1]</sup>

This technical guide provides a summary of the available information on **2-Amino-4-(trifluoromethyl)phenol**. Researchers should consult the primary literature and safety data sheets for more detailed information.

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## References

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